(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one

Process chemistry Scalable synthesis Route comparison

The compound (1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one (CAS 1228530-96-8) is a chiral, enantiomerically pure bicyclic γ-lactam bearing a hydroxymethyl substituent at the 4-position and a fused cyclopropane ring. It belongs to the 3-azabicyclo[4.1.0]heptane scaffold class, a rigid, sp³-enriched framework recognized in medicinal chemistry for conferring conformational constraint, metabolic stability, and enhanced lead-likeness properties.

Molecular Formula C7H11NO2
Molecular Weight 141.17
CAS No. 1228530-96-8
Cat. No. B580964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one
CAS1228530-96-8
Molecular FormulaC7H11NO2
Molecular Weight141.17
Structural Identifiers
SMILESC1C2CC2C(=O)NC1CO
InChIInChI=1S/C7H11NO2/c9-3-5-1-4-2-6(4)7(10)8-5/h4-6,9H,1-3H2,(H,8,10)/t4-,5-,6+/m0/s1
InChIKeyVGNYKLGDWGYNBO-HCWXCVPCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,4S,6R)-4-(Hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one (CAS 1228530-96-8): Chiral Bicyclic Lactam Building Block for CNS Drug Discovery


The compound (1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one (CAS 1228530-96-8) is a chiral, enantiomerically pure bicyclic γ-lactam bearing a hydroxymethyl substituent at the 4-position and a fused cyclopropane ring [1]. It belongs to the 3-azabicyclo[4.1.0]heptane scaffold class, a rigid, sp³-enriched framework recognized in medicinal chemistry for conferring conformational constraint, metabolic stability, and enhanced lead-likeness properties [2]. This specific enantiomer—defined by the (1R,4S,6R) absolute configuration—serves as a key intermediate in the synthesis of triple reuptake inhibitors (e.g., GSK1360707F) and orexin receptor antagonists developed by GlaxoSmithKline [1][3].

Why Generic 3-Azabicyclo[4.1.0]heptane Building Blocks Cannot Substitute for (1R,4S,6R)-4-(Hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one in Drug Development


Substitution with racemic mixtures, incorrect diastereomers, or alternative bicyclic scaffolds is precluded by the strict stereochemical requirements of downstream biological targets. The (1R,4S,6R) absolute configuration is essential: the enantiomeric pair of GSK1360707F (compound 17 vs. 18) shows marked differences in transporter affinity [1], and the undesired syn diastereomer (1R,4R,6R) of the lactam intermediate yields biologically inactive downstream products [2]. Additionally, regioisomeric scaffolds such as 3-azabicyclo[3.1.0]hexanes exhibit fundamentally different pharmacophoric geometries, resulting in up to 10-fold shifts in potency at SERT, NET, and DAT transporters [1]. Generic building blocks lacking the (1R,4S,6R) stereochemistry, the hydroxymethyl functional handle, or the [4.1.0] ring junction cannot recapitulate the structure–activity relationships established for this scaffold series.

Quantitative Evidence Guide: Where (1R,4S,6R)-4-(Hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one Demonstrates Measurable Differentiation


Overall Synthetic Yield: 44% vs. 24% and 6% for Prior Routes to the N-Boc Protected Derivative

The GSK Chemical Development route to the N-Boc protected derivative of the target compound—tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate (compound 24)—achieved a 44% overall yield from commercially available chiral lactone 28. This represents a 1.8-fold improvement over the original Medicinal Chemistry route (24% overall yield) and a 7.3-fold improvement over the Medicinal Chemistry Support route (6% overall yield) [1]. The new route eliminated all chromatographic purifications, relying instead on two precipitation-based isolations and a telescoped five-step epimerization/hydrolysis–esterification–reduction–protection–isolation sequence that produced 3 kg of compound 24 with 98% HPLC purity, >99% ee, and >99% de [1].

Process chemistry Scalable synthesis Route comparison

Diastereomeric Ratio: Epimerization Converts 67:33 Mixture to 98:2 (96% de) in Favor of the Desired (1R,4S,6R) Anti Isomer

The alkylation of N-(diphenylmethylene)glycine tert-butyl ester with the chiral cyclopropyl iodide intermediate 27 initially afforded a 67:33 diastereomeric mixture favoring the desired anti isomer (precursor to the (1R,4S,6R) configuration). Treatment of the undesired syn lactam diastereomer (compound 33) with powdered KOH in 2-propanol/toluene at reflux effected simultaneous epimerization and ester hydrolysis, yielding a 98:2 ratio in favor of the anti diastereomer (96% diastereomeric excess) [1]. By contrast, DBU in toluene alone provided only an 83:17 ratio, and Rh(II)-catalyzed cyclopropanation approaches yielded 1:1 or 7:3 ratios favoring the undesired diastereomer [1].

Diastereoselective synthesis Epimerization Chiral purity

Enantiomeric and Chemical Purity of the N-Boc Protected Derivative: >99% ee, >99% de, 98% HPLC Purity at Multi-Kilogram Scale

The Chemical Development process delivered 3 kg of the N-Boc protected derivative (compound 24, direct precursor to the target lactam) with 98% purity by HPLC, >99% enantiomeric excess, and >99% diastereomeric excess [1]. This was achieved starting from chiral lactone 28 with >99% ee (commercially sourced from Minakem or Dr. Reddy's) and maintaining stereochemical integrity through nine chemical transformations [1]. In contrast, the original Medicinal Chemistry and Medicinal Chemistry Support routes produced material requiring extensive chromatography with lower and variable purity [1].

Enantiomeric purity Quality control Large-scale synthesis

Downstream Drug Candidate Potency: GSK1360707F (Derived from This Scaffold) Achieves Sub-Nanomolar hSERT Affinity vs. Micromolar Amitifadine

GSK1360707F (compound 17), the triple reuptake inhibitor drug candidate constructed from the (1R,4S,6R)-configured 3-azabicyclo[4.1.0]heptane scaffold, exhibits pKi values of 9.20 at hSERT, 8.10 at hNET, and 8.00 at hDAT (Ki = 0.63 nM, 7.9 nM, and 10 nM, respectively) in human transporter binding assays [1]. Functional uptake assays confirm potent blockade with pIC₅₀ values of 8.4 (SERT), 8.7 (NET), and 8.1 (DAT) [1]. By comparison, the structurally related triple reuptake inhibitor amitifadine (DOV-21,947) shows Ki values of 99 nM (hSERT), 262 nM (hNET), and 213 nM (hDAT)—representing approximately 157-fold lower SERT affinity [2].

Triple reuptake inhibitor SERT affinity Structure–activity relationship

Chromatography-Free Isolation: Only Two Precipitations Required Across Nine Transformations vs. Multiple Columns in Prior Routes

The GSK Chemical Development route to compound 24 (the N-Boc protected hydroxymethyl building block) achieved complete elimination of chromatographic purifications across nine synthetic transformations, relying solely on two precipitation-based isolations [1]. In contrast, the prior Medicinal Chemistry route required multiple silica gel column chromatography steps, and the Medicinal Chemistry Support route used chromatography at several stages, rendering both approaches impractical beyond gram scale [1]. The telescoped process also minimized solvent usage and unit operations, with the entire five-step endgame (epimerization/hydrolysis, methyl esterification, lactam reduction, N-Boc protection, and precipitation) executed without intermediate isolations [1].

Process scalability Green chemistry Industrial synthesis

Optimal Procurement and Application Scenarios for (1R,4S,6R)-4-(Hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one (CAS 1228530-96-8)


Key Chiral Intermediate for Triple Reuptake Inhibitor (SNDRI) Lead Optimization Programs

The (1R,4S,6R)-configured 3-azabicyclo[4.1.0]heptane scaffold is the core framework of GSK1360707F, a clinical-stage triple reuptake inhibitor with sub-nanomolar hSERT affinity (pKi = 9.20) [1]. The free lactam building block (CAS 1228530-96-8) or its N-Boc protected derivative can be elaborated via N-alkylation, amide coupling, or reductive amination to generate focused libraries exploring SERT/NET/DAT selectivity. Procurement of this specific enantiomer ensures that SAR studies are conducted on the stereochemically relevant scaffold, avoiding the confounding effects observed with racemic or diastereomeric mixtures where individual enantiomers can differ by >10-fold in transporter affinity [1].

Precursor for Orexin Receptor Antagonist Development for Sleep Disorders

The N-Boc protected derivative of this compound served as the common intermediate for a series of orexin receptor antagonists advanced to toxicological testing and clinical evaluation by GlaxoSmithKline [2]. The rigid bicyclo[4.1.0]heptane framework provides the conformational constraint necessary for selective orexin receptor binding. The demonstrated multi-kilogram scalability of the synthesis (3 kg produced, 44% overall yield) [2] makes this building block suitable for programs transitioning from lead optimization into preclinical development, where gram-to-kilogram quantities of enantiomerically pure intermediate (>99% ee, >99% de) are required.

Sp³-Enriched Building Block for Fragment-Based Drug Discovery (FBDD) and Lead-Likeness Optimization

The 3-azabicyclo[4.1.0]heptane scaffold is explicitly highlighted in the medicinal chemistry literature as a rigid, three-dimensional, sp³-enriched framework aligned with lead-likeness concepts [3]. With an Fsp³ value of 1.0 for the parent 3-azabicyclo[4.1.0]heptane core , this scaffold far exceeds the mean Fsp³ of 0.36 for discovery-phase molecules and the 0.47 average for approved drugs [4]. The hydroxymethyl group at the 4-position provides a synthetic handle for further diversification (oxidation to aldehyde/carboxylic acid, activation as leaving group, or direct coupling), making this compound an ideal entry point for fragment growing and scaffold-hopping strategies aimed at improving the three-dimensionality and metabolic stability of flat, aromatic-rich lead series.

Chiral Template for Conformational Constraint in CNS Penetrant Compound Design

The fused cyclopropane ring in the bicyclo[4.1.0]heptane system confers conformational rigidity that reduces the entropic penalty of receptor binding while simultaneously improving metabolic stability compared to flexible acyclic analogs [3]. The demonstrated brain penetration and favorable developability profile of GSK1360707F (CYP450 IC₅₀ >10 μM for all major isoforms except CYP2D6 at 3 μM; moderate intrinsic clearance of 1.4 mL/min/g in human liver microsomes) [1] supports the use of this scaffold as a privileged template for CNS drug discovery. The target compound, as the free lactam with a hydroxymethyl handle, allows direct incorporation into CNS-focused synthetic routes without the need for protecting group manipulation of the lactam nitrogen.

Quote Request

Request a Quote for (1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.